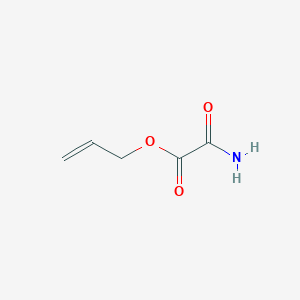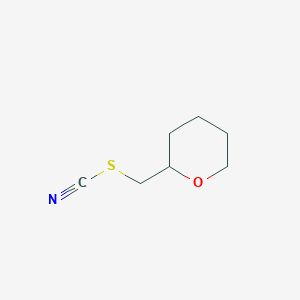![molecular formula C14H10N2O2 B14303069 (2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 120985-55-9](/img/structure/B14303069.png)
(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula C14H10N2O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 2-position and an acetonitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the nitration of biphenyl followed by the introduction of the acetonitrile group. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting 2-nitrobiphenyl is then subjected to a Friedel-Crafts acylation reaction with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride to yield (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile .
Industrial Production Methods
Industrial production of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Amino[1,1’-biphenyl]-4-yl)acetonitrile.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones at the benzylic position.
Wissenschaftliche Forschungsanwendungen
(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetonitrile group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the acetonitrile group.
4-Nitrobiphenyl: Nitro group at the 4-position instead of the 2-position.
2-Amino[1,1’-biphenyl]-4-yl)acetonitrile: Reduced form of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the exploration of various biological activities .
Eigenschaften
CAS-Nummer |
120985-55-9 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-(3-nitro-4-phenylphenyl)acetonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-9-8-11-6-7-13(14(10-11)16(17)18)12-4-2-1-3-5-12/h1-7,10H,8H2 |
InChI-Schlüssel |
VKBAXLJBJUWWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)

![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)


![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)


![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
